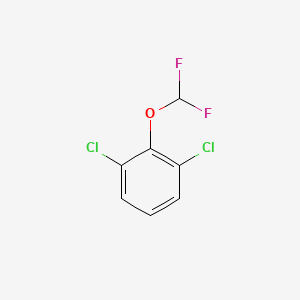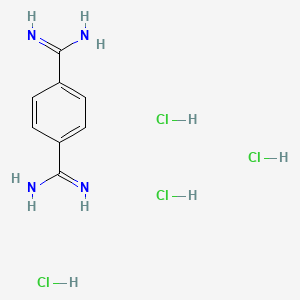
Terephthalimidamide tetrahydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Terephthalimidamide tetrahydrochloride is a chemical compound with the molecular formula C8H12Cl4N4. It is a derivative of terephthalamidine and is known for its applications in various scientific fields, including chemistry, biology, and industry. This compound is characterized by its ability to form ionic complexes with biological components such as nucleic acids, proteins, and lipids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Terephthalimidamide tetrahydrochloride can be synthesized through a condensation reaction between terephthalimidamide and hydrochloric acid. The reaction typically involves dissolving terephthalimidamide in a suitable solvent, such as dimethyl sulfoxide (DMSO), and then adding hydrochloric acid to form the tetrahydrochloride salt. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield and quality of the final product. The compound is then purified through crystallization or other separation techniques to obtain the desired purity level .
Analyse Des Réactions Chimiques
Types of Reactions
Terephthalimidamide tetrahydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form terephthalic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled temperature conditions.
Substitution: Nucleophiles such as amines or thiols are used in the presence of catalysts or under reflux conditions.
Major Products Formed
Oxidation: Terephthalic acid derivatives.
Reduction: Amine derivatives.
Substitution: Substituted terephthalimidamide derivatives.
Applications De Recherche Scientifique
Terephthalimidamide tetrahydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of terephthalimidamide tetrahydrochloride involves its ability to form ionic complexes with biological molecules. This interaction can affect the structure and function of nucleic acids, proteins, and lipids, leading to various biological effects. The compound’s ability to bind to the minor groove of the DNA double helix without intercalating DNA makes it a valuable tool in studying DNA interactions and developing therapeutic agents .
Comparaison Avec Des Composés Similaires
Similar Compounds
Terephthalamidine: A derivative of phthalanilide compounds that also binds to the minor groove of DNA.
Terephthalic acid: An oxidation product of terephthalimidamide tetrahydrochloride used in the production of polyesters and other polymers.
Uniqueness
This compound is unique due to its ability to form stable ionic complexes with a wide range of biological molecules. This property makes it highly versatile in various scientific applications, from material science to medicine .
Propriétés
Formule moléculaire |
C8H14Cl4N4 |
|---|---|
Poids moléculaire |
308.0 g/mol |
Nom IUPAC |
benzene-1,4-dicarboximidamide;tetrahydrochloride |
InChI |
InChI=1S/C8H10N4.4ClH/c9-7(10)5-1-2-6(4-3-5)8(11)12;;;;/h1-4H,(H3,9,10)(H3,11,12);4*1H |
Clé InChI |
WTWGVJSGLODEIY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=N)N)C(=N)N.Cl.Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



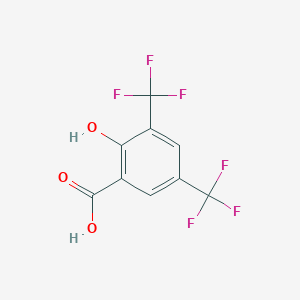
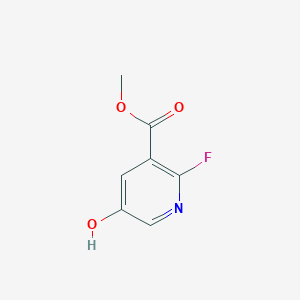
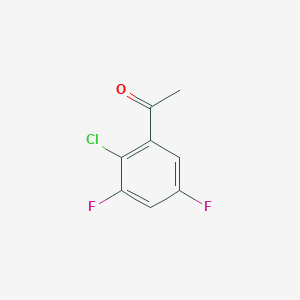
![Methyl 9-bromo-2-morpholino-4-oxo-4H-pyrido[1,2-A]pyrimidine-7-carboxylate](/img/structure/B14030589.png)
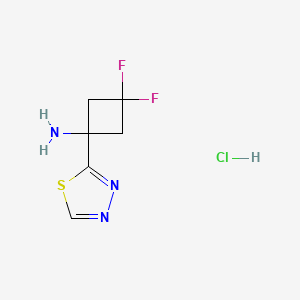
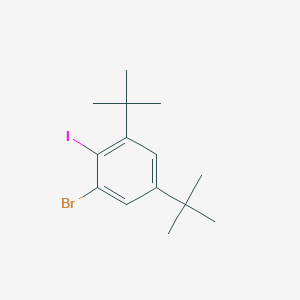
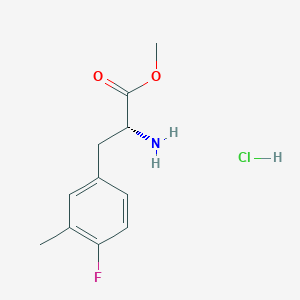
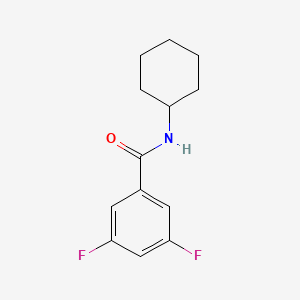
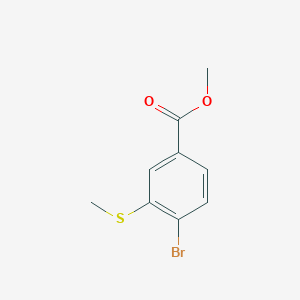
![5,5'-Diformyl-3,3'-dimethoxy-[1,1'-biphenyl]-2,2'-diyl diacetate](/img/structure/B14030619.png)
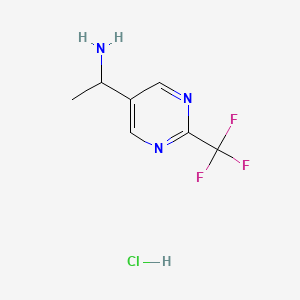
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[2-(2-hydroxyethyl)-3-iminopyrazol-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride](/img/structure/B14030629.png)
